methyl5-bromo-2-formylthiophene-3-carboxylate methyl5-bromo-2-formylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2222136-38-9
VCID: VC7034291
InChI: InChI=1S/C7H5BrO3S/c1-11-7(10)4-2-6(8)12-5(4)3-9/h2-3H,1H3
SMILES: COC(=O)C1=C(SC(=C1)Br)C=O
Molecular Formula: C7H5BrO3S
Molecular Weight: 249.08

methyl5-bromo-2-formylthiophene-3-carboxylate

CAS No.: 2222136-38-9

Cat. No.: VC7034291

Molecular Formula: C7H5BrO3S

Molecular Weight: 249.08

* For research use only. Not for human or veterinary use.

methyl5-bromo-2-formylthiophene-3-carboxylate - 2222136-38-9

Specification

CAS No. 2222136-38-9
Molecular Formula C7H5BrO3S
Molecular Weight 249.08
IUPAC Name methyl 5-bromo-2-formylthiophene-3-carboxylate
Standard InChI InChI=1S/C7H5BrO3S/c1-11-7(10)4-2-6(8)12-5(4)3-9/h2-3H,1H3
Standard InChI Key NCHWAHLNZNFTRV-UHFFFAOYSA-N
SMILES COC(=O)C1=C(SC(=C1)Br)C=O

Introduction

Synthesis and Reactions

The synthesis of methyl 5-bromo-2-formylthiophene-3-carboxylate likely involves multiple steps, including the formation of the thiophene ring, introduction of the bromine atom, formylation, and esterification. These processes typically require specific conditions and catalysts to achieve the desired product.

Synthesis Steps:

  • Thiophene Ring Formation: This can be achieved through various methods, such as the reaction of aldehydes and ketones with sulfur-containing reagents.

  • Bromination: Introduction of a bromine atom at the 5-position may involve electrophilic aromatic substitution.

  • Formylation: The formyl group can be introduced using a Vilsmeier-Haack reaction or similar methods.

  • Esterification: The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.

Applications and Potential Uses

Thiophene derivatives are used in various fields, including pharmaceuticals, materials science, and organic electronics. Their applications often exploit their aromatic properties and the ability to modify their structure for specific functionalities.

  • Pharmaceuticals: Thiophene rings are present in several drugs, where they contribute to biological activity.

  • Materials Science: Thiophene-based polymers are used in organic electronics due to their conductivity and stability.

  • Organic Synthesis: As intermediates in the synthesis of more complex molecules.

Safety and Handling

Handling of organic compounds like methyl 5-bromo-2-formylthiophene-3-carboxylate requires caution due to potential hazards such as skin irritation, eye damage, and respiratory issues. Proper protective equipment and ventilation are essential.

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